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Compound of Interest

Compound Name: N-Arachidonyldopamine

Cat. No.: B173369 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Arachidonyldopamine (NADA) is a naturally occurring endocannabinoid and

endovanilloid, an endogenous lipid signaling molecule that demonstrates significant activity at

both cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) ion

channel.[1][2][3] As a potent agonist for both targets, NADA is implicated in a wide array of

physiological and pathological processes, including pain perception, inflammation,

neuroprotection, and cardiovascular function.[1][2][3] Its dual activity makes it a valuable tool

for research into the endocannabinoid system and its therapeutic potential. These application

notes provide an overview of commercial sources for synthetic NADA, its stability, and detailed

protocols for its use in common experimental paradigms.

Commercial Sources and Purity of Synthetic NADA
Synthetic NADA is available from several commercial suppliers, ensuring its accessibility for

research purposes. The purity of the compound is a critical factor for obtaining reliable and

reproducible experimental results. The following table summarizes the available information

from prominent vendors.
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Supplier
Product

Name

CAS

Number
Purity Formulation Storage

Cayman

Chemical

N-

Arachidonoyl

Dopamine

199875-69-9 ≥98%

A 50 mg/ml

solution in

ethanol

-20°C

Sigma-

Aldrich

N-

Arachidonoyl

dopamine

199875-69-9 Not specified Solution -20°C

Tocris

Bioscience

N-

Arachidonoyl

dopamine

199875-69-9 Not specified
Solution in

ethanol
-20°C

TargetMol

N-

Arachidonyld

opamine

199875-69-9 97.65% Solid

-20°C

(Powder),

-80°C (in

solvent)

Note: Purity and formulation may vary by batch. It is recommended to consult the supplier's

certificate of analysis for the most accurate information.

Stability and Storage: NADA is a lipid-based molecule and is susceptible to oxidation and

degradation.[1] For long-term storage, it should be kept at -20°C or lower, preferably under an

inert atmosphere.[4] Cayman Chemical reports a stability of ≥ 2 years when stored at -20°C.[4]

Solutions in organic solvents like ethanol should also be stored at low temperatures. For

aqueous experimental buffers, fresh solutions should be prepared for each experiment to avoid

degradation.

Key Signaling Pathways of NADA
NADA exerts its biological effects primarily through the activation of CB1 and TRPV1 receptors.

Its biosynthesis and degradation are complex processes involving several enzymatic pathways.
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Caption: Proposed biosynthesis and degradation pathways of N-Arachidonyldopamine
(NADA).

NADA signaling is complex and can be cell-type specific. It is known to activate G-protein

coupled CB1 receptors and the TRPV1 ion channel, leading to various downstream cellular

responses.
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Caption: Simplified NADA signaling pathways via CB1 and TRPV1 receptors.

Experimental Protocols
The following protocols are examples of how synthetic NADA can be used in research.

This protocol is adapted from studies investigating the modulation of inflammatory responses in

human endothelial cells.[5]

Objective: To determine if NADA can reduce the secretion of pro-inflammatory cytokines (e.g.,

IL-6, IL-8) from endothelial cells stimulated with an inflammatory agonist like

Lipopolysaccharide (LPS).
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Materials:

Human Microvascular Endothelial Cells (HMVEC) or Human Umbilical Vein Endothelial Cells

(HUVEC)

Appropriate cell culture medium and supplements

N-Arachidonyldopamine (NADA), stock solution in ethanol

LPS from E. coli

Phosphate-Buffered Saline (PBS)

ELISA kits for IL-6 and IL-8

Multi-well cell culture plates (24- or 48-well)

Workflow Diagram:
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Caption: Experimental workflow for in vitro analysis of NADA's anti-inflammatory effects.

Procedure:

Cell Culture: Plate HMVEC or HUVEC cells in 24-well plates at a density that will result in a

confluent monolayer after 24 hours.
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Pre-treatment: After 24 hours, carefully aspirate the medium. Add fresh medium containing

the desired concentration of NADA (e.g., 1-10 µM) or vehicle (ethanol, at the same final

concentration as the NADA-treated wells). Incubate for 1 hour.

Inflammatory Challenge: Add LPS to the wells to a final concentration of 10-100 ng/mL. Do

not add LPS to negative control wells.

Incubation: Incubate the plates for an additional 6 to 24 hours at 37°C in a CO2 incubator.

Sample Collection: Carefully collect the cell culture supernatant from each well and store at

-80°C until analysis.

Cytokine Quantification: Thaw the supernatants and measure the concentrations of IL-6 and

IL-8 using commercially available ELISA kits, following the manufacturer’s instructions.

Data Analysis: Compare the cytokine levels in the LPS + NADA treated wells to the LPS +

vehicle-treated wells. A significant reduction indicates an anti-inflammatory effect of NADA.

This protocol is based on a murine model of endotoxemia.[6] All animal procedures must be

approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To evaluate the ability of NADA to reduce systemic inflammation and improve

survival in mice challenged with a lethal dose of LPS.

Materials:

C57BL/6 mice (8-12 weeks old)

N-Arachidonyldopamine (NADA)

Vehicle solution (e.g., saline with a solubilizing agent like Tween 80)

Lipopolysaccharide (LPS)

Sterile saline for injections

Blood collection supplies (e.g., heparinized capillary tubes)
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ELISA kits for plasma cytokines (e.g., IL-6, CCL2)

Procedure:

Animal Groups: Randomly assign mice to experimental groups (e.g., Vehicle + Saline,

Vehicle + LPS, NADA + LPS). A typical group size is 4-8 mice.

LPS Challenge: Administer LPS intravenously (i.v.) or intraperitoneally (i.p.) at a pre-

determined dose (e.g., 5-10 mg/kg) to induce endotoxemia. Control mice receive sterile

saline.

NADA Treatment: Immediately following the LPS challenge, administer NADA (e.g., 1-10

mg/kg) or vehicle i.v.

Blood Collection: At a specific time point post-challenge (e.g., 2 hours), collect blood via

retro-orbital bleeding or terminal cardiac puncture into heparinized tubes.

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at

-80°C.

Cytokine Analysis: Measure the levels of inflammatory cytokines such as IL-6 and CCL2 in

the plasma using ELISA.[6]

Survival Study (Optional): For survival studies, use a higher dose of LPS. Following the

challenge and treatment, monitor the mice for up to 48 hours and record survival rates.[6]

Data Analysis: Compare plasma cytokine levels and survival rates between the NADA-

treated and vehicle-treated groups challenged with LPS.

Conclusion
Synthetic N-Arachidonyldopamine is a critical research tool for investigating the

endocannabinoid and endovanilloid systems. Its commercial availability with high purity allows

for standardized and reproducible experiments. The protocols outlined here provide a starting

point for researchers to explore the anti-inflammatory, neuroprotective, and other physiological

effects of NADA in both in vitro and in vivo models. Careful consideration of its stability and

appropriate experimental design are essential for generating meaningful data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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